An In-Depth Technical Guide to (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, combining a pyrrolidine ring with a fluorinated and methoxylated phenyl group, make it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, a detailed representative synthetic protocol, and the known applications of this compound, designed to support researchers and professionals in drug discovery and development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1] The incorporation of a 5-fluoro-2-methoxyphenyl moiety introduces additional key features. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.[3] The specific (R)-enantiomer is often crucial for desired stereoselective interactions in drug development, leading to improved efficacy and specificity.[4] Consequently, (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine serves as a key intermediate in the synthesis of bioactive molecules for conditions such as depression, anxiety, and schizophrenia.[4]
Chemical Properties
This section details the known chemical and physical properties of (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine and its commonly available hydrochloride salt.
Physicochemical Data
A summary of the key physicochemical data is presented in the table below. It is important to note that while data for the hydrochloride salt is more readily available from commercial suppliers, data for the free base form is less commonly reported.
| Property | (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine Hydrochloride | (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine (Free Base) |
| CAS Number | 1260845-67-7[4] | Not explicitly assigned; may be covered by the salt's registration. |
| Molecular Formula | C₁₁H₁₅ClFNO[4] | C₁₁H₁₄FNO |
| Molecular Weight | 231.69 g/mol [4] | 195.23 g/mol (Calculated) |
| Appearance | Typically a solid (e.g., white to off-white powder). | Expected to be a liquid or low-melting solid. |
| Melting Point | Not consistently reported in public literature. | Not available. |
| Boiling Point | Not available. | Not available. |
| Solubility | Expected to be soluble in water and polar protic solvents. | Generally soluble in a range of organic solvents.[5] |
Spectroscopic Data
Detailed spectroscopic data for (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is not widely published. However, based on the analysis of similar structures, the following characteristic spectral features can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the pyrrolidine ring protons, and the N-H proton (for the free base). The aromatic protons will likely appear as complex multiplets due to fluorine-proton and proton-proton coupling. The methoxy group will be a singlet around 3.8 ppm. The pyrrolidine protons will exhibit complex multiplets in the aliphatic region.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the four distinct carbons of the pyrrolidine ring. The chemical shifts of the aromatic carbons will be influenced by the fluorine and methoxy substituents.[6]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, likely split by coupling to adjacent aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns are likely to involve the loss of the pyrrolidine ring or substituents from the phenyl ring.[9]
Synthesis and Manufacturing
The enantioselective synthesis of 2-arylpyrrolidines is a well-established area of organic chemistry. Several strategies can be employed to produce (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine with high optical purity. Below is a representative, multi-step synthesis protocol adapted from established methodologies for similar compounds.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route, commencing from a commercially available substituted benzaldehyde.
Caption: A potential synthetic pathway to (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine Intermediate
-
To a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) is added (R)-tert-butanesulfinamide (1.0-1.2 eq).
-
A dehydrating agent, such as anhydrous copper(II) sulfate or titanium(IV) ethoxide, is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step with or without further purification.
Step 2: Grignard Addition and aza-Michael Reaction
-
The N-tert-butanesulfinyl imine intermediate from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of a suitable Grignard reagent, such as 3-chloropropylmagnesium bromide (1.5-2.0 eq), is added dropwise to the cooled solution.
-
The reaction is stirred at low temperature for several hours, allowing for the diastereoselective addition of the Grignard reagent to the imine.
-
The reaction is then allowed to warm to room temperature, which facilitates an intramolecular aza-Michael reaction, leading to the cyclized pyrrolidine ring.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 3: Deprotection to Yield the Final Product
-
The crude product from Step 2 is dissolved in a suitable solvent (e.g., methanol or diethyl ether).
-
A solution of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added to the mixture.
-
The reaction is stirred at room temperature until the cleavage of the tert-butanesulfinyl group is complete, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure. If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation.
-
The resulting solid (the hydrochloride salt) is collected by filtration and washed with cold diethyl ether. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.
-
Further purification can be achieved by column chromatography or recrystallization, if necessary.
Applications in Drug Discovery
(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a valuable building block for the synthesis of a variety of biologically active compounds. Its utility stems from the ability to introduce a specific stereocenter and a functionalized aromatic ring into a target molecule.
Central Nervous System (CNS) Agents
The primary application of this compound is in the development of agents targeting the central nervous system.[4] The 2-arylpyrrolidine motif is a common feature in ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. By modifying the pyrrolidine nitrogen or other positions on the scaffold, medicinal chemists can synthesize libraries of compounds for screening against various CNS targets implicated in neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Studies
The defined stereochemistry and the presence of fluoro and methoxy groups on the phenyl ring make this compound an excellent tool for structure-activity relationship studies. Researchers can systematically modify the structure to probe the binding pockets of target proteins and optimize ligand-receptor interactions. The fluorine atom, in particular, can serve as a sensitive probe in ¹⁹F NMR studies to investigate binding events and conformational changes upon ligand binding.
Safety and Handling
As with any chemical compound, (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine and its hydrochloride salt should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a strategically important chiral building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established asymmetric methodologies. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe utilization in research and drug development endeavors.
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